6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine
Description
This compound is a purine derivative featuring a piperazine-linked 5-fluoro-6-isopropylpyrimidine moiety and a tetrahydrofuran (oxolane) methyl substituent. The fluorine atom and isopropyl group on the pyrimidine ring may enhance metabolic stability and target binding, while the oxolane methyl group could influence solubility and pharmacokinetics .
Properties
IUPAC Name |
6-[4-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN8O/c1-14(2)17-16(22)19(24-11-23-17)28-5-7-29(8-6-28)20-18-21(26-12-25-20)30(13-27-18)10-15-4-3-9-31-15/h11-15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSWPOKKOZUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine is a complex organic molecule that exhibits significant biological activity, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.5 g/mol. Its structure features a purine core substituted with a piperazine moiety linked to a fluorinated pyrimidine derivative and an oxolane group, which contributes to its three-dimensional conformation.
| Property | Value |
|---|---|
| Molecular Formula | C21H27FN8O |
| Molecular Weight | 426.5 g/mol |
| Key Functional Groups | Piperazine, Pyrimidine, Oxolane |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in nucleic acid synthesis. The presence of the pyrimidine and piperazine moieties suggests potential interactions with:
- Dihydrofolate Reductase (DHFR) - This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to reduced cell proliferation, particularly in cancer cells .
- Kinases - The compound may also interact with various kinases involved in cell signaling pathways, which are pivotal in cancer progression and other diseases .
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. In vitro evaluations have shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Antitumor Activity
Research indicates that this compound has promising antitumor effects. Its structural components facilitate interactions with targets involved in tumor growth and metastasis. For instance, similar compounds have demonstrated inhibition of DHFR, leading to reduced synthesis of nucleotides necessary for DNA replication in cancer cells .
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effect of the compound on DHFR using biochemical assays, showing an IC50 value indicating potent inhibition compared to standard antifolate drugs .
- Antimicrobial Efficacy : Another study tested the compound against several bacterial strains, including E. coli and Staphylococcus aureus, demonstrating significant bactericidal activity at low concentrations.
Comparative Analysis
The following table compares This compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-{4-[5-fluoro-pyrimidinyl]piperazin}-9H-purine | Lacks oxolane; simpler structure | Antimicrobial |
| 5-Fluoro-6-(propan-2-yl)pyrimidin | Similar fluorinated pyrimidine | Antitumor activity |
| Piritrexim | Inhibits DHFR; used in cancer therapy | Antitumor |
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrimidine substituent distinguishes it from analogues bearing aryl (e.g., 4l) or carbonyl groups (e.g., compound 35) on the piperazine ring. Fluorine and isopropyl groups may improve target selectivity and metabolic resistance compared to chlorophenyl or trifluoromethoxy groups .
- The oxolane methyl group on the purine scaffold is unique; similar compounds often feature alkyl chains (e.g., pentyl in 4l) or aromatic substituents, which influence lipophilicity and membrane permeability .
Antitumor Activity
Compounds like 4l and 4m () exhibit antitumor activity by inhibiting the Smoothened receptor, a key player in the Hedgehog signaling pathway. Their IC₅₀ values correlate with substituent electronegativity; for example, the trifluoromethoxy group in 4l enhances binding affinity compared to methoxy or nitro groups .
Cannabidiol (CBD) Analogue Activity
This highlights the importance of purine-piperazine substitution patterns: bulky groups (e.g., tetrahydrothiopyran in 38) may sterically hinder receptor engagement, whereas smaller substituents (e.g., oxolane methyl in the target) could offer advantages .
Characterization
- NMR and MS Consistency : All compounds were validated via ¹H/¹³C NMR and mass spectrometry. For example, compound 35 () shows a molecular ion peak at m/z 523.5 (M+1), consistent with its formula . The target compound would require similar validation.
- Purity Standards : HPLC purity >95% is standard for bioactive purine derivatives, as seen in compounds 35–38 and 4l–4s .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
